5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is an organic compound with the molecular formula C9H5F3N4O2. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazolyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyridine compounds .
Scientific Research Applications
5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine: Similar in structure but with a hydroxyl group instead of a pyrazolyl group.
5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one: Contains a carbonyl group instead of a pyrazolyl group.
Uniqueness
5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of the pyrazolyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H5F3N4O2 |
---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
5-nitro-2-[3-(trifluoromethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)7-3-4-15(14-7)8-2-1-6(5-13-8)16(17)18/h1-5H |
InChI Key |
KURHJDJVIRGDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.